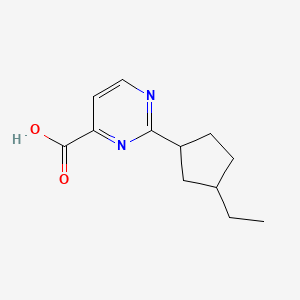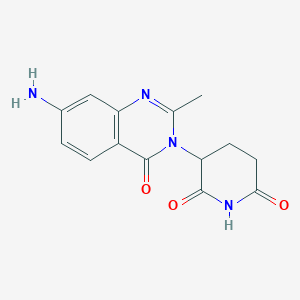
6-Tert-butyl-2-chloroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tert-butyl-2-chloroquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a tert-butyl group at the 6th position and a chlorine atom at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-chloroquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde or ketone as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a cyclization mechanism to form the quinoline ring .
Another method involves the use of tert-butyl alcohol and 2-chloroaniline as starting materials. The reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the formation of the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Tert-butyl-2-chloroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Tert-butyl-2-chloroquinoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-tert-butyl-2-chloroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline: Lacks the tert-butyl group, making it less bulky and potentially less active in certain applications.
6-Tert-butylquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2,6-Dichloroquinoline: Contains two chlorine atoms, which may enhance its reactivity but also increase its toxicity.
Uniqueness
6-Tert-butyl-2-chloroquinoline is unique due to the presence of both the tert-butyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1251922-47-0 |
|---|---|
Formule moléculaire |
C13H14ClN |
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
6-tert-butyl-2-chloroquinoline |
InChI |
InChI=1S/C13H14ClN/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(14)15-11/h4-8H,1-3H3 |
Clé InChI |
UIFPDRONYYVOCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)N=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)



![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![Methyl 4-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13475003.png)

![Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
![(2S)-N1-[7-bromo-2-(pyridin-4-yl)thieno[3,2-d]pyrimidin-4-yl]-3-phenylpropane-1,2-diamine trihydrochloride](/img/structure/B13475019.png)
![2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride](/img/structure/B13475021.png)
